molecular formula C32H51NO4 B1154048 [7-hydroxy-1,5-dimethyl-8-[2-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate CAS No. 39729-21-0

[7-hydroxy-1,5-dimethyl-8-[2-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate

Cat. No.: B1154048
CAS No.: 39729-21-0
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Biochemical Analysis

Biochemical Properties

Daphmacropodine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of Daphmacropodine is with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. Daphmacropodine can modulate the activity of these enzymes, leading to alterations in metabolic pathways . Additionally, Daphmacropodine has been shown to bind to specific receptors on cell membranes, affecting signal transduction pathways and cellular responses .

Cellular Effects

Daphmacropodine exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been observed to influence cell signaling pathways, particularly those involving neurotransmitters. Daphmacropodine can modulate the release and uptake of neurotransmitters, thereby affecting synaptic transmission and neuronal communication . In immune cells, Daphmacropodine has been shown to alter gene expression, leading to changes in cytokine production and immune responses . Furthermore, Daphmacropodine impacts cellular metabolism by influencing the activity of key metabolic enzymes, resulting in changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of Daphmacropodine involves several key interactions at the molecular level. Daphmacropodine binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, Daphmacropodine can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic reactions . Additionally, Daphmacropodine can activate or inhibit signaling pathways by binding to receptors on cell membranes, leading to changes in gene expression and cellular responses . These molecular interactions are critical for the compound’s biological effects and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Daphmacropodine have been observed to change over time. The stability and degradation of Daphmacropodine are important factors that influence its long-term effects on cellular function. Studies have shown that Daphmacropodine remains stable under specific conditions, but can degrade over time when exposed to light or heat . Long-term exposure to Daphmacropodine in in vitro and in vivo studies has revealed changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis

Dosage Effects in Animal Models

The effects of Daphmacropodine vary with different dosages in animal models. At low doses, Daphmacropodine has been shown to have beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, Daphmacropodine can exhibit toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions . These findings highlight the importance of dosage optimization in the use of Daphmacropodine for therapeutic purposes.

Metabolic Pathways

Daphmacropodine is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways involves the cytochrome P450 enzymes, which metabolize Daphmacropodine into active and inactive metabolites . These metabolic reactions can influence the compound’s bioavailability and efficacy. Additionally, Daphmacropodine can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . Understanding these metabolic pathways is essential for optimizing the use of Daphmacropodine in therapeutic applications.

Transport and Distribution

The transport and distribution of Daphmacropodine within cells and tissues are critical for its biological activity. Daphmacropodine is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, Daphmacropodine can accumulate in specific cellular compartments, such as the cytoplasm and nucleus . The distribution of Daphmacropodine within tissues is also influenced by factors such as blood flow and tissue permeability . These transport and distribution mechanisms are important for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

Daphmacropodine exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and lysosomes, through targeting signals and post-translational modifications . The subcellular localization of Daphmacropodine can influence its interactions with biomolecules and its overall biological effects . Understanding the mechanisms of subcellular localization is crucial for optimizing the therapeutic potential of Daphmacropodine.

Preparation Methods

Synthetic Routes and Reaction Conditions: [7-hydroxy-1,5-dimethyl-8-[2-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate can be synthesized through a series of complex organic reactions. The synthetic routes often involve multiple steps, including cyclization, oxidation, and reduction reactions. The specific reaction conditions, such as temperature, pressure, and solvents, vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound typically involves extraction from the branches of Daphniphyllum macropodum. The extraction process includes solvent extraction using chloroform, dichloromethane, ethyl acetate, DMSO, or acetone . The extracted compound is then purified through various chromatographic techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: [7-hydroxy-1,5-dimethyl-8-[2-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions may produce reduced forms of this compound .

Scientific Research Applications

[7-hydroxy-1,5-dimethyl-8-[2-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

[7-hydroxy-1,5-dimethyl-8-[2-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate is part of a series of structurally similar compounds known as Daphniphyllum alkaloids. Some of the similar compounds include:

  • Daphnilongeridine
  • Daphmacrine
  • Daphnezomine B
  • Yunnandaphninine G
  • 11-Hydroxycodaphniphylline
  • Codaphniphylline

Uniqueness: this compound stands out due to its unique structural features and diverse biological activities. Its complex structure makes it a challenging target for total synthesis, attracting significant interest from synthetic chemists . Additionally, its wide range of biological activities makes it a promising candidate for various therapeutic applications .

Properties

IUPAC Name

[7-hydroxy-1,5-dimethyl-8-[2-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H51NO4/c1-19(2)22-10-14-28(4)21-9-16-31-13-7-8-24(31)32(28,26(22)33(31)18-21)17-11-23-29(5)15-12-25(36-20(3)34)30(23,6)27(35)37-29/h19,21-27,35H,7-18H2,1-6H3/t21?,22?,23?,24-,25?,26?,27?,28?,29?,30?,31-,32?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDMEBFUPVLRNE-ULZSQJEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1CCC2(C3CC[C@]45CCC[C@H]4C2(C1N5C3)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H51NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Daphmacropodine and where is it found?

A1: Daphmacropodine is a naturally occurring alkaloid originally isolated from the plant Daphniphyllum macropodum Miquel. [] This plant belongs to the Daphniphyllum genus, known for producing various structurally unique alkaloids.

Q2: What is the chemical structure of Daphmacropodine?

A2: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data of Daphmacropodine, they highlight its structural relationship with another alkaloid, Daphmacrine. [] The research indicates that Daphmacropodine can be chemically converted into Daphmacrine. [] This suggests a close structural similarity between the two alkaloids.

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